molecular formula C17H17ClN4O2 B389892 N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide

N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide

Cat. No.: B389892
M. Wt: 344.8g/mol
InChI Key: WRTNODQGYPXULB-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a chlorinated aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloro-2-methylaniline with a suitable acylating agent to form an intermediate, which is then reacted with pyridine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyridine: A precursor that can be used to synthesize various derivatives.

    4-Chloro-2-pyridinamine: Another related compound with similar structural features.

Uniqueness

N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.

Properties

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8g/mol

IUPAC Name

N-[(Z)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C17H17ClN4O2/c1-11-9-14(18)3-4-15(11)20-16(23)10-12(2)21-22-17(24)13-5-7-19-8-6-13/h3-9H,10H2,1-2H3,(H,20,23)(H,22,24)/b21-12-

InChI Key

WRTNODQGYPXULB-MTJSOVHGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C/C(=N\NC(=O)C2=CC=NC=C2)/C

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C

Origin of Product

United States

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